![molecular formula C4H5IO2 B1310065 (Z)-3-Iodopropenoic acid methyl ester CAS No. 6214-23-9](/img/structure/B1310065.png)
(Z)-3-Iodopropenoic acid methyl ester
Overview
Description
“(Z)-3-Iodopropenoic acid methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are widely used derivatives for fatty acid analysis . They are relevant substances in various fields such as the food industry, microbiology, water analysis, and biodiesel production .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves acid chlorides reacting with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving FAMEs are complex. For instance, mass spectrometry with electron-impact ionization of methyl esters affords limited information only concerning the structures of fatty acids, especially double bond positions .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have considerably lower boiling points than their isomeric carboxylic acids counterparts . The molecular weight is usually obtainable, which is an important piece of information for identification purposes .Scientific Research Applications
Synthesis of Non-Ionic Surfactants
(Z)-Methyl 3-iodoacrylate: is used in the synthesis of non-ionic surfactants through ethoxylation processes. These surfactants have applications in the production of detergents and personal care products due to their low toxicity and high efficiency in reducing surface tension .
Cosmetics Industry
The compound serves as a precursor in the production of beta-glucan methyl esters derived from marine yeast. These esters exhibit antioxidant and antimicrobial activities, making them suitable for use in cosmetic formulations such as skin scrubs and anti-aging creams .
Organic Synthesis
(Z)-Methyl 3-iodoacrylate: is a valuable reagent in organic synthesis, contributing to the exploration of reaction mechanisms. It’s used to study the structure and reactivity of organic molecules, which is fundamental in developing new synthetic pathways .
Mechanism of Action
Mode of Action
It is known that similar esters can undergo reactions such as esterification . For instance, carboxylic acids can react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, such as the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that similar compounds can undergo various transformations in the body, including hydrolysis .
Result of Action
Similar compounds are known to have various effects on cellular processes, such as promoting low-temperature methanol dehydration to dimethyl ether .
Action Environment
The action, efficacy, and stability of (Z)-Methyl 3-iodoacrylate can be influenced by various environmental factors. For instance, the reaction of similar esters with diazomethane requires special handling due to the high reactivity of diazomethane . It is also important to keep reaction vessels vented when gases are produced to avoid explosions .
Safety and Hazards
Future Directions
The analysis of FAMEs is of high relevance for monitoring and control of various industrial processes and biological systems. A complete understanding of current developments in FAME-based biodiesel production and pathway optimization strategies would reduce production costs for biofuels and plant-derived chemicals .
properties
IUPAC Name |
methyl (Z)-3-iodoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQXOFVGKSUSSM-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420163 | |
Record name | (Z)-3-Iodopropenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Iodopropenoic acid methyl ester | |
CAS RN |
6214-23-9 | |
Record name | (Z)-3-Iodopropenoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-Methyl-3-Iodoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.